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Compound of Interest
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Cat. No.: B1683433

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of the known
thermodynamic and physical properties of dixylyl disulfide. Due to a notable scarcity of direct
experimental thermodynamic data for dixylyl disulfide, this guide leverages computational
studies on the closely related and structurally similar compound, di-p-tolyl disulfide, as a
principal case study. This approach offers valuable insights into the likely thermodynamic
behavior of dixylyl disulfide, particularly concerning phase stability and transitions under
varying physical conditions. The guide includes a summary of basic physical properties,
detailed computational methodologies, and a workflow for the theoretical determination of
thermodynamic properties, aiming to equip researchers with the foundational knowledge and
theoretical frameworks applicable to this class of compounds.

Introduction to Dixylyl Disulfide

Dixylyl disulfide (C16H18S2) is an organic disulfide compound that exists in various isomeric
forms, with the specific arrangement of the two methyl groups on each phenyl ring defining the
isomer (e.g., bis(2,4-dimethylphenyl) disulfide). These compounds are of interest in various
chemical and pharmaceutical contexts, including as synthesis intermediates and potential
bioactive molecules. Understanding the thermodynamic properties of dixylyl disulfide is crucial
for process optimization, stability assessment, and predicting its behavior in different
environments.
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This guide addresses the current landscape of thermodynamic data for dixylyl disulfide,
acknowledging the limitations in direct experimental measurements and presenting a robust
computational alternative through the analysis of a structural analog.

Physical and Chemical Properties of Dixylyl
Disulfide

While comprehensive experimental thermodynamic data such as enthalpy of formation and
Gibbs free energy are not readily available in the literature for dixylyl disulfide, fundamental
physical and chemical properties for isomers like 2,4-xylyl disulfide have been reported. These
properties are essential for practical handling and for providing input parameters for
computational models.

Table 1: Summary of Physical and Chemical Properties of Dixylyl Disulfide Isomers

Isomer/CAS
Property Value Reference(s)
Number
Molecular Formula Ci6H18S2 General [L1121[31[4115]
Molecular Weight 274.44 g/mol General [11[416171

_ 2,4-Xylyl disulfide
Density 1.1 +0.1 g/cm3 [6]
(CAS: 27080-90-6)

o 365.1+42.0°C at 760  2,4-Xylyl disulfide
Boiling Point [6]
mmHg (CAS: 27080-90-6)

_ 2,4-Xylyl disulfide
Flash Point 174.6 £ 29.4 °C [6]
(CAS: 27080-90-6)

Appearance Solid powder Xylyl disulfide [8]

Solubility Soluble in DMSO Xylyl disulfide [8]

Thermodynamic Properties: A Computational
Approach via Di-p-tolyl Disulfide
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In the absence of direct experimental data for dixylyl disulfide, this section focuses on the
thermodynamic properties of di-p-tolyl disulfide (C14H14S2), a closely related molecule.
Extensive computational studies using Density Functional Theory (DFT) have been conducted
on this compound, providing valuable insights into its phase stability, polymorph transitions, and
Gibbs free energy under different pressures and temperatures. These findings can serve as a
strong theoretical model for predicting the behavior of dixylyl disulfide.

Di-p-tolyl disulfide is known to exist in at least three polymorphic forms: a, 3, and y.[9][10][11]
The stability of these polymorphs is dependent on pressure and temperature, which has been
elucidated through Gibbs free energy calculations.[9][10]

Table 2: Computationally Determined Phase Transitions of Di-p-tolyl Disulfide Polymorphs

Transition Pressure Transition

Phase Transition Reference(s)
(GPa) Temperature (K)

a -y 0.35 400 [9][10]

a-B 0.65 463 [9][10]

Note: The a phase is the most stable at ambient temperature and standard atmospheric
pressure.[12] No phase transition was observed between the 3 and y phases under the studied
pressure range (0 GPa to 5.5 GPa).[9][10]

Table 3: Relative Stability of Di-p-tolyl Disulfide Polymorphs Based on Enthalpy Calculations

Pressure Range (GPa) Most Stable Phase Reference(s)
0.0-0.34 a [11][13]
0.34-3.0 y [11][13]

Note: The B phase is considered metastable throughout the 0.0 to 3.0 GPa pressure range.[11]
[13]

Experimental and Computational Protocols
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General Experimental Methods for Solids

While specific protocols for dixylyl disulfide are not documented, the thermodynamic properties
of solid organic compounds are typically determined using a variety of established techniques.

 Differential Scanning Calorimetry (DSC): This is a primary technique for measuring heat flow
associated with thermal transitions.[14] It can be used to determine heat capacity, enthalpy
of fusion (melting), and the temperatures of phase transitions.[15]

o Thermogravimetric Analysis (TGA): TGA measures changes in a material's mass as a
function of temperature or time, which is useful for assessing thermal stability and
decomposition pathways.[14]

o Adiabatic Calorimetry: This method is used for precise measurements of heat capacity and
enthalpies of reaction and solution.[16]

o Knudsen Effusion Method: This technique is employed to determine the vapor pressure of a
solid, from which the enthalpy of sublimation can be derived.

Computational Protocol: Density Functional Theory
(DFT)

The thermodynamic data presented for di-p-tolyl disulfide were obtained through rigorous
computational methods, specifically Density Functional Theory (DFT).[9][10][11] This protocol
serves as a blueprint for conducting similar investigations on dixylyl disulfide.

o Crystal Structure Acquisition: The initial crystal structures for the different polymorphs (a, 3,
and y) of di-p-tolyl disulfide were obtained from the Cambridge Structural Database.[10]

o Geometry Optimization: The lattice parameters and atomic positions of each polymorph were
optimized under varying external pressures using a chosen DFT functional and basis set
(e.g., wB97XD/6-31G*).[9][10] This step is crucial to find the lowest energy structure at each
pressure point.

e Gibbs Free Energy Calculation: The Gibbs Free Energy (G) is calculated for each polymorph
at different pressures and temperatures. The GFE is composed of electronic energy, zero-
point vibrational energy (ZPVE), and thermal vibrational corrections to the enthalpy and
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entropy.[17][18] The phase with the lowest GFE under a given set of conditions is the most
thermodynamically stable.

e Phase Transition Determination: By comparing the Gibbs free energies of the different
polymorphs, the pressure and temperature conditions at which phase transitions occur can
be identified. A phase transition occurs when the GFE of two phases becomes equal.[10]

 Vibrational Spectra Calculation: The calculation of vibrational spectra (e.g., FT-IR) for each
phase can further validate the computational model by comparing the results with
experimental spectroscopic data.[9]

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic
stability and phase transitions of a crystalline solid like dixylyl disulfide using computational
methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of Dixylyl Disulfide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683433#thermodynamic-properties-of-dixylyl-
disulphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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